molecular formula C9H12O2 B14390693 (Bicyclo[2.2.1]heptan-2-ylidene)acetic acid CAS No. 87554-07-2

(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid

Cat. No.: B14390693
CAS No.: 87554-07-2
M. Wt: 152.19 g/mol
InChI Key: NGRFLROVZNODHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure consists of a cyclohexane ring with a methylene bridge, making it a bridged bicyclic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]heptan-2-ylidene)acetic acid typically involves the reaction of norbornene with acetic acid under specific conditions. One common method includes the catalytic hydrogenation of norbornene followed by oxidation to form the desired acetic acid derivative . The reaction conditions often require a controlled temperature and pressure to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that utilize similar reaction pathways as the laboratory synthesis. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]heptan-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid is unique due to its specific functional group and the resulting chemical properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

87554-07-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylidene)acetic acid

InChI

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-7H,1-4H2,(H,10,11)

InChI Key

NGRFLROVZNODHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.